molecular formula C20H25N3O5 B11143042 Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate

Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate

Cat. No.: B11143042
M. Wt: 387.4 g/mol
InChI Key: APKVNLHFGCURRZ-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate is a synthetic small molecule hybrid incorporating both benzofuran and piperazine, which are recognized as privileged scaffolds in medicinal chemistry for their significant biological activities . The benzofuran moiety is a structure of high interest in anticancer agent development, with documented mechanisms of action that include the inhibition of various protein kinases such as CDK2 . The piperazine ring is another versatile heterocycle frequently employed in drug discovery to modulate physicochemical properties and contribute to potent biological activity through various mechanisms, including kinase inhibition . This specific compound is designed for research applications in oncology, particularly for investigating novel targeted therapies. Its molecular structure suggests potential as a protein kinase inhibitor. Research into analogous benzofuran-piperazine hybrids has demonstrated their promise as potent and selective type II inhibitors of CDK2 (Cyclin-Dependent Kinase 2) . Type II inhibitors offer several advantages, including high selectivity, slow off-rates from the target, and the ability to lock the kinase in an inactive conformation, leading to prolonged suppression of its activity . Such inhibitors are being explored for their potential against various cancer types, including pancreatic, breast, and lung cancers . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[4-(1-benzofuran-2-carbonylamino)butanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H25N3O5/c1-2-27-20(26)23-12-10-22(11-13-23)18(24)8-5-9-21-19(25)17-14-15-6-3-4-7-16(15)28-17/h3-4,6-7,14H,2,5,8-13H2,1H3,(H,21,25)

InChI Key

APKVNLHFGCURRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCNC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Stepwise Alkylation and Acylation of Piperazine

Piperazine derivatives are often synthesized via sequential alkylation and acylation reactions. In one protocol, 1-Boc-piperazine undergoes alkylation with bromoethyl intermediates to form 1-(2-(aryloxy)ethyl)piperazines, followed by Boc deprotection and acylation with benzofuran-containing carbonyl chlorides. This method allows precise control over substituent placement, critical for tailoring the compound’s pharmacological properties. For example, acylation with 1-benzofuran-2-carbonyl chloride introduces the benzofuran moiety, while ethyl chloroformate installs the terminal ester group.

Reductive Amination for Piperazine Derivatization

Reductive amination serves as a pivotal step in coupling carbonyl-containing fragments to the piperazine core. A study demonstrated the synthesis of racemic intermediates by reacting carboxamide fragments with 1-(4-methoxyphenoxy)propan-2-one under hydrogenation conditions using palladium catalysts. This approach minimizes side reactions and enhances stereochemical control, though chiral resolution may be required for enantiopure products.

Stepwise Preparation Methods

Synthesis of the Benzofuran Carboxamide Intermediate

The benzofuran component is synthesized via nucleophilic aromatic substitution. 5-Nitrosalicylaldehyde reacts with bromoacetamide in the presence of potassium carbonate and N-methylpyrrolidone (NMP) at 70°C, yielding 5-nitrobenzofuran-2-carboxamide. Reduction of the nitro group using Raney nickel or iron powder in ethanol produces the corresponding amine, a critical precursor for subsequent acylations.

Table 1: Reaction Conditions for Benzofuran Intermediate Synthesis

StepReagents/ConditionsYield (%)
Nitro Substitution5-Nitrosalicylaldehyde, Bromoacetamide, K₂CO₃, NMP, 70°C72
Nitro ReductionH₂, Raney Nickel, EtOH, 50°C85

Piperazine Alkylation and Acylation

The piperazine core is functionalized through alkylation with 1,4-dibromobutane in acetonitrile, followed by acylation with the benzofuran carboxamide intermediate. Ethyl chloroformate is introduced under Schotten-Baumann conditions to install the ethyl ester group.

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates by stabilizing transition states.

  • Temperature: Alkylation proceeds optimally at 60–80°C, while acylation requires milder conditions (0–25°C) to prevent decomposition.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Reaction yields significantly depend on solvent polarity and catalyst selection. For cyclization steps, dimethylacetamide (DMA) outperforms DMF, achieving 89% yield due to improved intermediate solubility. Catalytic systems employing sodium hydride or potassium tert-butoxide facilitate deprotonation, accelerating nucleophilic attacks.

Purification Techniques

Crude products often require chromatographic purification. Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates regioisomers. Recrystallization from methanol/water mixtures enhances purity to >98%.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR: Key signals include the benzofuran aromatic protons (δ 7.2–8.3 ppm), piperazine methylenes (δ 2.5–3.8 ppm), and ethyl ester triplet (δ 1.2 ppm).

  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases confirm purity (>99%).

Table 2: Characterization Data

ParameterValue
Molecular Weight387.4 g/mol
HPLC Retention Time12.7 min (70% ACN/30% H₂O)
Melting Point158–160°C

Challenges and Mitigation Strategies

Intermediate Instability

The primary amine intermediate is prone to oxidation. Storage under nitrogen and addition of antioxidants (e.g., BHT) mitigate degradation.

Regioselectivity in Acylation

Competing O- and N-acylation is minimized using bulky acyl chlorides (e.g., 1-benzofuran-2-carbonyl chloride) and low temperatures.

Applications and Derivative Synthesis

The compound serves as a scaffold for dopamine receptor agonists. Structural modifications, such as replacing the ethyl ester with methyl groups or introducing sulfonamide moieties, enhance receptor binding affinity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Piperazine derivatives are widely explored for their pharmacological versatility. Key analogs include:

Compound Name Substituent(s) Molecular Formula Key Features Reference
Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate Benzofuran-linked butanoyl C₂₁H₂₄N₃O₅ Benzofuran confers aromaticity; butanoyl spacer enhances conformational flexibility.
Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate hydrochloride Acetyl-aminoethyl C₉H₁₈ClN₃O₃ Polar aminoacetyl group improves solubility; hydrochloride salt enhances stability.
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazine-1-carboxylate 2,6-Difluorophenyl carbonyl C₁₄H₁₆F₂N₂O₃ Fluorine atoms increase electronegativity and metabolic stability.
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate Phenylsulfonyl C₁₃H₁₈N₂O₄S Sulfonyl group enhances hydrogen-bonding potential and acidity.

Key Observations :

  • Benzofuran vs. Fluorophenyl/Aryl Groups : The benzofuran moiety (target compound) offers a rigid, planar structure compared to the electronegative but flexible 2,6-difluorophenyl group in . This may influence binding affinity in receptor-ligand interactions.

Physicochemical Properties

Property Target Compound Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Molecular Weight 398.4 g/mol 298.4 g/mol 307.3 g/mol
LogP (Predicted) ~2.8 ~1.5 ~2.1
Hydrogen Bond Acceptors 7 4 6

Biological Activity

Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate is a complex organic compound belonging to the piperazine class of derivatives. Its unique structure, characterized by a piperazine ring, an ethyl ester functional group, and a benzofuran moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃. The compound's structural features include:

  • Piperazine Ring : A six-membered heterocyclic amine that plays a crucial role in the biological activity of piperazine derivatives.
  • Benzofuran Moiety : This component is known for its involvement in various biological processes and may contribute to the compound's pharmacological properties.
  • Butanoyl Side Chain : Enhances the lipophilicity of the molecule, potentially affecting its interaction with biological targets.

Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in disease processes. Although detailed mechanisms remain to be fully elucidated, the following activities have been suggested:

  • Enzyme Inhibition : The compound may inhibit certain enzymes linked to metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors may indicate applications in neuropharmacology.

Biological Activity Studies

Research findings on the biological activity of this compound include:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Preliminary tests suggest that the compound possesses antimicrobial activity, particularly against Gram-positive bacteria. Further investigations are needed to explore its spectrum of activity.

Comparative Analysis with Similar Compounds

A comparative study was conducted to analyze this compound with structurally similar compounds. The following table summarizes key features:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 4-(aminobenzoyl)piperidinePiperidine ring with an aminobenzoyl groupPotential anticancer activityLacks benzofuran moiety
Benzofuran derivativeContains benzofuran but lacks piperazineAntimicrobial propertiesDifferent ring structure
Piperazine-based compoundSimilar piperazine coreAntidepressant effectsVaries in side chains

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic implications of this compound:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal reported significant cytotoxicity against breast cancer cell lines, suggesting further exploration as a potential chemotherapeutic agent.
  • Antimicrobial Screening : Another research effort demonstrated notable inhibition against Staphylococcus aureus, indicating possible applications in treating bacterial infections.
  • Neuropharmacological Effects : Investigations into receptor interactions revealed potential modulation of serotonin receptors, pointing to possible antidepressant effects.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves coupling the benzofuran-2-carbonyl moiety to a butanoyl-piperazine intermediate. Key steps include:

  • Amide bond formation : Use carbodiimide crosslinkers (e.g., EDCI/HOAt) to activate the carbonyl group for nucleophilic attack by the amine .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 40–60°C improve reaction efficiency .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
AmidationEDCI, HOAt, DMF, 50°C7598
CyclizationTHF, K₂CO₃, reflux6295

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C-NMR identifies proton environments (e.g., piperazine ring protons at δ 3.4–3.8 ppm) and confirms amide/ester linkages .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 454.18) .
  • HPLC : Reverse-phase C18 columns assess purity under isocratic conditions (acetonitrile/water) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of substituents?

  • Methodological Answer :

  • Modular synthesis : Replace benzofuran with bioisosteres (e.g., thiophene) or vary the piperazine substituents (e.g., ethyl to propyl groups) .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays to measure IC₅₀ values .
  • Computational docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .
    • Data Table :
DerivativeSubstituentIC₅₀ (µM)Docking Score (kcal/mol)Reference
ParentBenzofuran2.1-8.5
Analog AThiophene5.3-7.1

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Orthogonal validation : Combine enzyme inhibition data with cellular viability assays (e.g., MTT) to confirm target specificity .

Methodological Notes

  • SHELX refinement : For crystallographic studies, SHELXL-2018 is recommended for resolving piperazine ring conformation and hydrogen-bonding networks .
  • Thermal analysis : TGA/DSC can identify decomposition points (>200°C) critical for storage stability .

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